molecular formula C9H12N2O2 B14773774 (5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol

(5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol

Cat. No.: B14773774
M. Wt: 180.20 g/mol
InChI Key: FKUNHSJPYABPME-UHFFFAOYSA-N
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Description

(5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol: is a chemical compound with a unique structure that includes a cyclopropylmethoxy group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol typically involves the reaction of pyrazine derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the pyrazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of (5-(Cyclopropylmethoxy)pyrazin-2-yl)aldehyde or (5-(Cyclopropylmethoxy)pyrazin-2-yl)carboxylic acid.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(5-(Cyclopropylmethoxy)pyrazin-2-yl)methanol: can be compared with other similar compounds such as:

    (5-(Cyclopropylmethoxy)pyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (5-(Cyclopropylmethoxy)pyrazin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

These comparisons highlight the unique properties of This compound

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

[5-(cyclopropylmethoxy)pyrazin-2-yl]methanol

InChI

InChI=1S/C9H12N2O2/c12-5-8-3-11-9(4-10-8)13-6-7-1-2-7/h3-4,7,12H,1-2,5-6H2

InChI Key

FKUNHSJPYABPME-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=C(N=C2)CO

Origin of Product

United States

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